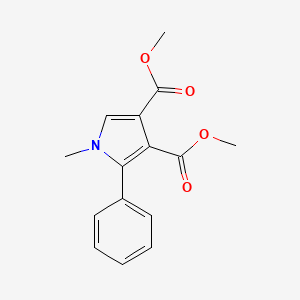![molecular formula C9H5N3O2 B12900050 1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one CAS No. 40235-42-5](/img/structure/B12900050.png)
1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromeno[3,4-d][1,2,3]triazol-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes a chromene moiety and a triazole ring, which imparts distinct chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing chromeno[3,4-d][1,2,3]triazol-4(3H)-one involves the [3 + 2] cycloaddition reaction. This reaction is catalyzed by tetrabutylammonium fluoride (TBAF) and involves the reaction of trimethylsilyl azide (TMSN3) with variously substituted 3-nitrocoumarins under supercritical fluid conditions . This method is not only efficient but also environmentally friendly, yielding high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for chromeno[3,4-d][1,2,3]triazol-4(3H)-one are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of supercritical fluids and recyclable catalysts such as TBAF can be scaled up for industrial applications, ensuring both high yield and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Chromeno[3,4-d][1,2,3]triazol-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole ring or the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
Chromeno[3,4-d][1,2,3]triazol-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of chromeno[3,4-d][1,2,3]triazol-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Chromeno[3,4-d][1,2,3]triazol-4(3H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused ring system and exhibits similar biological activities, including CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a fused ring system, known for its anticancer properties.
The uniqueness of chromeno[3,4-d][1,2,3]triazol-4(3H)-one lies in its specific structural features and the combination of the chromene and triazole rings, which confer distinct chemical and pharmacological properties.
Eigenschaften
CAS-Nummer |
40235-42-5 |
|---|---|
Molekularformel |
C9H5N3O2 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
2H-chromeno[3,4-d]triazol-4-one |
InChI |
InChI=1S/C9H5N3O2/c13-9-8-7(10-12-11-8)5-3-1-2-4-6(5)14-9/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
YGEURFRKJHVNCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NNN=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)
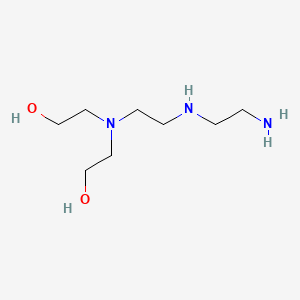
![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12900009.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)

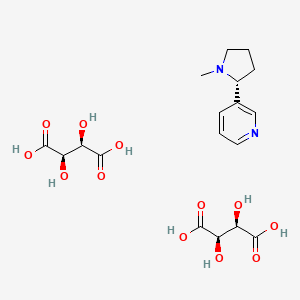

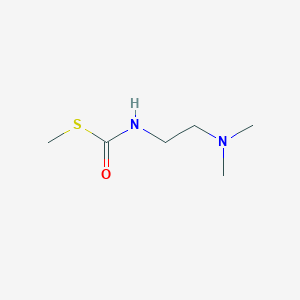
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
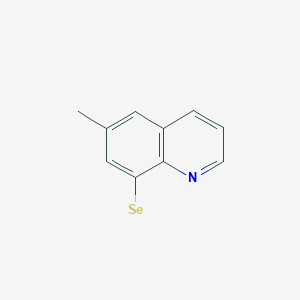
![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)
